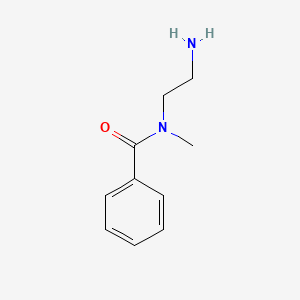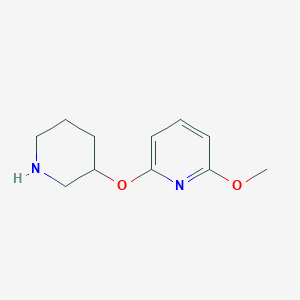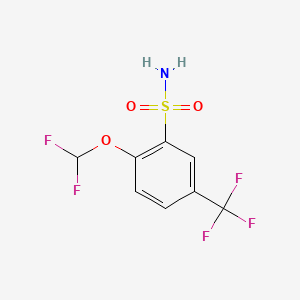
2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonamide is an organic compound characterized by the presence of difluoromethoxy, trifluoromethyl, and benzenesulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Fluorination: Introduction of difluoromethoxy and trifluoromethyl groups.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and fluorinating agents like diethylaminosulfur trifluoride for fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the electron-withdrawing effects of the trifluoromethyl and sulfonamide groups.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The aromatic ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism by which 2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl and difluoromethoxy groups can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Trifluoromethylbenzenesulfonamide: Lacks the difluoromethoxy group, which may affect its reactivity and binding properties.
2-Difluoromethoxybenzenesulfonamide: Lacks the trifluoromethyl group, potentially altering its electronic properties and applications.
Uniqueness
2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can enhance its utility in various chemical reactions and applications, making it a valuable compound in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C8H6F5NO3S |
|---|---|
Poids moléculaire |
291.20 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H6F5NO3S/c9-7(10)17-5-2-1-4(8(11,12)13)3-6(5)18(14,15)16/h1-3,7H,(H2,14,15,16) |
Clé InChI |
CSFMMPKOKGAROW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


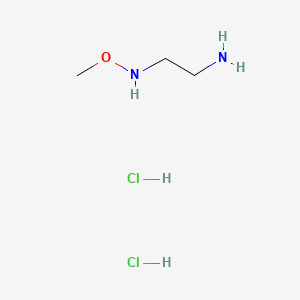
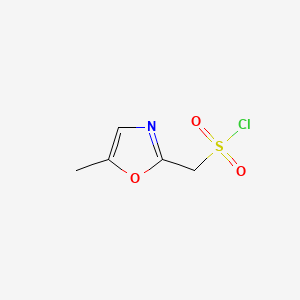
![Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B13523898.png)
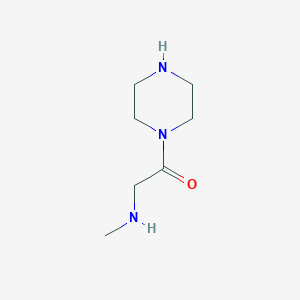
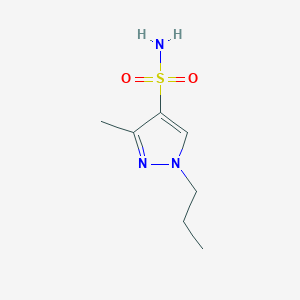

![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)

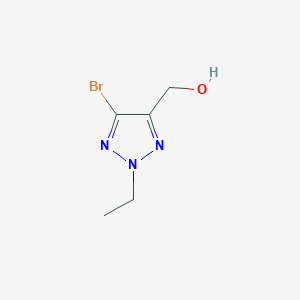

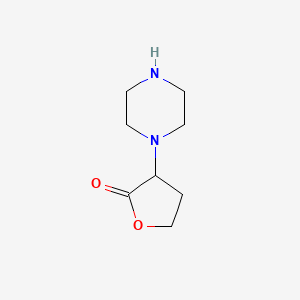
amine](/img/structure/B13523951.png)
